1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-5-1-8-11(3-5)4-6-2-9-12-10-6/h1-3H,4,7H2 |
InChI Key |
SJUYUBOJEZRZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC2=NSN=C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine typically proceeds via the following key steps:
Step 1: Synthesis of the Pyrazole Core
The pyrazole ring is commonly prepared by cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol to yield 3-methyl-1H-pyrazol-5(4H)-one, which can be further functionalized.Step 2: Functionalization of Pyrazole Ring
The pyrazole intermediate is then aminated at the 4-position to introduce the amino group, often via nucleophilic substitution or reductive amination methods.Step 3: Preparation of the 1,2,5-Thiadiazole Moiety
The 1,2,5-thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazides or related sulfur-nitrogen precursors, often under dehydrating conditions.Step 4: Coupling of Pyrazole and Thiadiazole Units
The key step involves linking the pyrazole and thiadiazole rings via a methylene bridge. This is typically achieved by reacting a pyrazole derivative bearing a suitable leaving group (e.g., halomethyl) with the thiadiazole ring containing a nucleophilic site, under mild conditions to preserve functional group integrity.
Specific Synthetic Routes
One reported route involves:
Alternative Synthetic Approaches
1,3-Dipolar Cycloaddition Method
A domino double 1,3-dipolar cycloaddition reaction has been used to synthesize related pyrazolyl-thiadiazole compounds. This involves reacting Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine to afford N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines in excellent yields. Although this method targets a slightly different thiadiazole isomer (1,3,4-thiadiazole), it demonstrates the utility of cycloaddition reactions in assembling pyrazole-thiadiazole frameworks.Multi-step Functionalization of Pyrazole Derivatives
Other methods involve the initial synthesis of functionalized pyrazoles followed by selective substitution reactions to introduce the thiadiazole moiety, often employing sodium methoxide or other bases to facilitate cyclocondensation and coupling reactions.
Analytical and Characterization Techniques
- NMR Spectroscopy (1H and 13C NMR): Confirms substitution patterns on the pyrazole and thiadiazole rings.
- Infrared (IR) Spectroscopy: Identifies characteristic NH2, C=N, and C=S stretches.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- X-ray Crystallography: Used in some studies to confirm the molecular structure and connectivity, especially for intermediates and final products in thiadiazole-pyrazole synthesis.
Research Findings on Preparation Efficiency
- Yields for pyrazole core synthesis are typically high (~85-90%).
- Coupling steps to attach the thiadiazole ring generally proceed under mild conditions with good yields (>70%).
- The overall multi-step synthesis is efficient and amenable to scale-up using continuous flow reactors for industrial production.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrazine + β-dicarbonyl | Ethyl acetoacetate, Hydrazine hydrate | Cyclocondensation | Reflux in ethanol | 85-90% | Simple, high yield | Requires careful control of conditions |
| Amination of pyrazole | Amination agents | Nucleophilic substitution | Mild, variable | Moderate | Direct functionalization | May require protection steps |
| Thiadiazole synthesis | Thiosemicarbazide derivatives | Cyclization | Dehydrating agents, heat | Moderate to high | Efficient ring formation | Sensitive to moisture |
| Coupling via methylene bridge | Pyrazole halomethyl + thiadiazole nucleophile | Nucleophilic substitution | Mild base, room temp | >70% | High purity, mild conditions | Requires pre-functionalized intermediates |
| 1,3-Dipolar cycloaddition | Erlenmeyer thioazlactones + hydrazonoyl chlorides | Cycloaddition | Presence of Et3N | Excellent | Fast access to diverse derivatives | Specific to certain thiadiazole isomers |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group on the pyrazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), leading to the formation of nitro or hydroxylamine derivatives.
Reduction Reactions
The amine group and thiadiazole ring can participate in reduction reactions. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used:
Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. Halogenation and alkylation are prominent:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cl₂ (g) | CH₂Cl₂, 0°C | 3-Chloro-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine | 72% |
| Br₂ | Acetic acid, RT | 4-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine | 65% |
Alkylation/Arylation
Reactions with alkyl halides or aryl boronic acids introduce substituents:
Cyclization and Heterocycle Formation
The amine group participates in cycloaddition or condensation reactions to form fused heterocycles:
Biological Activity and Mechanism
Derivatives of this compound exhibit cytotoxic properties by inhibiting enzymes like focal adhesion kinase (FAK) or modulating apoptosis pathways. Key findings include:
| Derivative | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Chloro-azetidinone | FAK | 10.79 μM | |
| N-Cinnamamide analog | Caspase-3/8 | EC₅₀ = 10.28 μg/mL |
Scientific Research Applications
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Aryl/Substituent Variations
Pyrazole-based compounds are widely studied for their bioactivity. Key comparisons include:
Compound 40a (1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine)
- Structure : Pyrazole with a 4-methylphenyl (p-tolyl) group at position 1 and a tert-butyl group at position 3.
- Activity : Exhibits potent TNF-α inhibition (IC₅₀ ~10 nM), attributed to the electron-donating p-tolyl group stabilizing interactions with the target protein .
- Key Difference : The absence of a thiadiazole group in 40a highlights the importance of aromatic substituents for activity.
Compound 40p (1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine)
- Structure : Positional isomer of 40a, with the amine at the 4-position and substituents rearranged.
- Activity : Shows a dramatic loss of TNF-α inhibitory activity compared to 40a, underscoring the sensitivity of bioactivity to substitution patterns on the pyrazole ring .
Target Compound
- Structure : Replaces the p-tolyl group in 40a/p with a thiadiazolylmethyl group.
- The methylene linker could enhance conformational flexibility compared to rigid aryl groups.
Thiadiazole-Containing Analogs
Timolol Maleate
- Structure: Contains a 1,2,5-thiadiazole ring linked to a morpholinoethoxy-propanolamine chain.
- Activity: A non-cardioselective beta-blocker used for glaucoma and hypertension. The thiadiazole here facilitates hydrogen bonding with target receptors .
- Key Difference : Unlike the target compound, Timolol’s thiadiazole is part of a larger, oxygen-rich side chain, emphasizing divergent pharmacological applications despite shared heterocyclic motifs.
Data Table: Structural and Functional Comparison
Key Findings from Structural-Activity Relationship (SAR) Studies
Substituent Position: The 4-position amine in pyrazole derivatives is critical; even minor positional changes (e.g., 40a vs. 40p) abolish activity .
Electron Effects : Electron-donating groups (e.g., p-tolyl) enhance binding in TNF-α inhibitors, while electron-withdrawing thiadiazoles may require compensatory structural features for efficacy.
Heterocyclic Diversity : Thiadiazole moieties can serve distinct roles—direct target engagement (as in Timolol) vs. structural modulation (hypothesized for the target compound).
Biological Activity
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound with the molecular formula CHNS and a molecular weight of 181.22 g/mol. Its unique structure, featuring a pyrazole ring and a thiadiazole group, positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure
The compound consists of:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiadiazole Group : A five-membered ring containing three nitrogen atoms and one sulfur atom.
- Methylene Bridge : Connecting the pyrazole and thiadiazole moieties.
Biological Activity Overview
Research indicates that 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound possesses antifungal and antibacterial properties. Its effectiveness against various microbial strains suggests its potential as a lead compound for developing new antimicrobial agents.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
The biological activity of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine can be attributed to its ability to interact with various biological targets:
- Nucleophilic Substitutions : The amine group can participate in nucleophilic reactions.
- Electrophilic Aromatic Substitutions : The thiadiazole moiety can engage in electrophilic reactions, enhancing its reactivity towards biological targets.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of pyrazole derivatives, providing insights into the potential applications of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ tested various derivatives of pyrazole compounds for antimicrobial activity. The results indicated that compounds structurally related to 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine showed promising results against Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thiadiazole-containing compounds. The study highlighted that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a similar potential for 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine.
Structure–Activity Relationship (SAR)
The biological activity of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is influenced by its structural components:
- Thiadiazole Moiety : Enhances lipophilicity and facilitates interaction with lipid membranes.
- Substituents on Pyrazole Ring : Variations can significantly alter biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiadiazole rings can be formed by reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄). Subsequent alkylation of the pyrazole amine with a thiadiazolylmethyl group is achieved using chloroacetyl chloride in DMF with triethylamine as a base . Key intermediates are characterized via melting point analysis, ¹H/¹³C NMR, and HRMS to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : ¹H NMR (400 MHz) is critical for identifying proton environments, such as aromatic protons (δ 8.87 ppm for pyridine rings) and amine groups (broad signals near δ 5.5–6.5 ppm). ¹³C NMR confirms carbon frameworks, including thiadiazole (C-S) and pyrazole (C-N) moieties. HRMS (ESI) provides molecular weight validation (e.g., [M+H]+ peaks), while IR spectroscopy detects functional groups like N-H stretches (~3298 cm⁻¹) .
Q. How does the reactivity of the pyrazole-4-amine group influence derivatization?
- Methodological Answer : The primary amine at the 4-position of the pyrazole ring is nucleophilic, enabling reactions with electrophiles such as aldehydes (Schiff base formation) or acyl chlorides (amide coupling). For example, condensation with aromatic aldehydes in ethanol yields imine derivatives, which can undergo cycloaddition reactions to form heterocyclic scaffolds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches can identify optimal conditions for cyclocondensation steps, while molecular docking studies guide functionalization for target biological activity . Experimental validation involves comparing computed activation energies with empirical yields (e.g., 17.9% yield in copper-catalyzed reactions ).
Q. What strategies resolve contradictions in yield data across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from reagent purity, solvent effects, or catalytic systems. For example, using cesium carbonate vs. potassium carbonate in alkylation reactions may alter reaction rates due to differences in base strength. Systematic DOE (Design of Experiments) approaches, such as factorial design, can isolate critical variables (e.g., temperature, catalyst loading) and optimize conditions .
Q. How do steric and electronic effects of the thiadiazole substituent impact biological activity?
- Methodological Answer : The electron-withdrawing thiadiazole group enhances the electrophilicity of adjacent carbons, influencing binding to biological targets (e.g., enzyme active sites). Comparative studies with analogs (e.g., replacing thiadiazole with triazole) using SAR (Structure-Activity Relationship) models and in vitro assays (e.g., IC₅₀ measurements) clarify these effects .
Q. What experimental design principles minimize by-products during multi-step synthesis?
- Methodological Answer : Statistical methods like Taguchi arrays or response surface methodology (RSM) optimize reaction parameters. For example, varying stoichiometry of cyclopropanamine in copper-catalyzed coupling reactions reduces dimerization by-products. Purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates the target compound .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yields in alkylation steps | Use cesium carbonate as a strong base and copper(I) bromide as a catalyst to enhance coupling efficiency | |
| Ambiguity in NMR assignments | Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals | |
| By-product formation in cyclocondensation | Introduce scavengers (e.g., molecular sieves) to remove water and shift equilibrium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
